gamma-Curcumene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

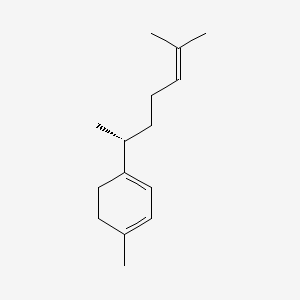

Gamma-curcumene is a sesquiterpene that is cyclohexa-1,3-diene which is substituted by a methyl group at position 1 and a 6-methylhept-5-en-2-yl group at position 4 (the R enantiomer). It has a role as a plant metabolite. It is a sesquiterpene and an alicyclic compound.

Applications De Recherche Scientifique

Medicinal Applications

Gamma-curcumene exhibits a range of biological activities that contribute to its potential therapeutic applications. Key findings include:

- Antimicrobial Activity : Research indicates that this compound possesses significant antibacterial and antifungal properties. For instance, in studies involving essential oils from Helichrysum italicum, this compound was identified as a major component responsible for antimicrobial efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its role in reducing inflammation is supported by its ability to inhibit pro-inflammatory cytokines .

- Antioxidant Properties : The compound demonstrates strong antioxidant activity, which is crucial for combating oxidative stress-related diseases. This property is linked to its ability to scavenge free radicals and enhance cellular defense mechanisms .

- Potential in Cancer Therapy : Preliminary studies suggest that this compound may have anticancer effects, particularly through the induction of apoptosis in cancer cells. Its structural similarity to curcumin allows it to interact with various molecular targets involved in cancer progression .

Agricultural Applications

This compound also shows promise in agricultural settings:

- Pesticidal Properties : As a natural pesticide, this compound has demonstrated effectiveness against certain pests and pathogens. Its presence in essential oils can deter herbivores and inhibit fungal growth, making it valuable for organic farming practices .

- Plant Growth Promotion : Some studies suggest that compounds like this compound can enhance plant growth by promoting beneficial microbial activity in the soil .

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Application Area | Biological Activity | Reference |

|---|---|---|

| Medicinal | Antimicrobial | |

| Anti-inflammatory | ||

| Antioxidant | ||

| Anticancer | ||

| Agricultural | Pesticidal | |

| Plant growth promotion |

Case Study 1: Antimicrobial Efficacy

A study analyzed the essential oil of Helichrysum italicum, which contains approximately 13.6% this compound. The oil exhibited potent antimicrobial activity against several bacterial strains, including E. coli and S. aureus, demonstrating the compound's potential as a natural preservative or therapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms

Research highlighted the anti-inflammatory effects of this compound on human cell lines. It was observed that treatment with this compound reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions such as arthritis or other chronic diseases .

Case Study 3: Agricultural Application

In an agricultural study, this compound was tested for its effectiveness as a natural pesticide against common crop pests. Results indicated significant pest deterrence, supporting its use in sustainable agriculture practices without the adverse effects associated with synthetic pesticides .

Propriétés

Formule moléculaire |

C15H24 |

|---|---|

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14H,5,7,9,11H2,1-4H3/t14-/m1/s1 |

Clé InChI |

NGIVKZGKEPRIGG-CQSZACIVSA-N |

SMILES isomérique |

CC1=CC=C(CC1)[C@H](C)CCC=C(C)C |

SMILES canonique |

CC1=CC=C(CC1)C(C)CCC=C(C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.